2,4,7,12-Tetraazatridecan-13-oic acid, 2-cyclopropyl-10-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
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Overview
Description
2,4,7,12-Tetraazatridecan-13-oic acid, 2-cyclopropyl-10-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure. This compound features a combination of cyclopropyl, thiazolyl, and phenylmethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Cyclopropylation: Introduction of the cyclopropyl group.
Thiazole Formation: Synthesis of the thiazole ring.
Hydroxylation: Introduction of the hydroxyl group.
Coupling Reactions: Formation of the final compound through coupling of intermediate products.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The pathways involved could include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Binding to receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Compounds with similar core structures but different functional groups.
Cyclopropyl-containing compounds: Compounds featuring the cyclopropyl group.
Thiazole-containing compounds: Compounds featuring the thiazole ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
165315-06-0 |
---|---|
Molecular Formula |
C39H50N6O5S2 |
Molecular Weight |
747.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[cyclopropyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C39H50N6O5S2/c1-25(2)35(44-38(48)45(31-15-16-31)21-30-23-51-37(42-30)26(3)4)36(47)41-29(17-27-11-7-5-8-12-27)19-34(46)33(18-28-13-9-6-10-14-28)43-39(49)50-22-32-20-40-24-52-32/h5-14,20,23-26,29,31,33-35,46H,15-19,21-22H2,1-4H3,(H,41,47)(H,43,49)(H,44,48)/t29-,33-,34-,35-/m0/s1 |
InChI Key |
KPGJRBXAFLIEOS-HNJBERQJSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C2CC2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C2CC2)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O |
Origin of Product |
United States |
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